Acetanilide, 3'-benzyloxy-2-diethylamino-, hydrochloride
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Overview
Description
Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride is a chemical compound with the molecular formula C19H25ClN2O2. It is known for its unique structure, which includes a diethylamino group, an oxo group, and a phenylmethoxyanilino group. This compound is primarily used in experimental and research settings due to its specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride typically involves the reaction of diethylamine with 2-oxo-2-(3-phenylmethoxyanilino)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods
In an industrial setting, the production of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in an aprotic solvent.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azanium compounds.
Scientific Research Applications
Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl-[2-oxo-2-(2-phenylmethoxyanilino)ethyl]azanium chloride
- Diethyl-[2-oxo-2-(4-phenylmethoxyanilino)ethyl]azanium chloride
Uniqueness
Diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium chloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research applications .
Properties
CAS No. |
19514-90-0 |
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Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
diethyl-[2-oxo-2-(3-phenylmethoxyanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-3-21(4-2)14-19(22)20-17-11-8-12-18(13-17)23-15-16-9-6-5-7-10-16;/h5-13H,3-4,14-15H2,1-2H3,(H,20,22);1H |
InChI Key |
OFPUVEGIGZQSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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